Antimicrobial Potency Against Pathogenic E. coli: Phenylpropionic Acid vs. Benzoic Acid
In a systematic evaluation of thirteen phenolic acids against multiple bacterial strains, phenylpropionic acid demonstrated strong inhibition (>90%) against pathogenic E. coli O157:H7 at 1000 μg/mL, whereas benzoic acid showed only moderate inhibition (≤50%) at 500 μg/mL under comparable assay conditions [1]. The study also reported that at 1000 μg/mL, phenylpropionic acid achieved this effect at a molar concentration of 6.6 mM, compared to 8.1 mM for benzoic acid, indicating a more potent per-mole antimicrobial effect against this clinically relevant pathogen [1]. This differential efficacy is particularly important for food safety applications targeting enteric pathogens.
| Evidence Dimension | Antimicrobial inhibition of E. coli O157:H7 |
|---|---|
| Target Compound Data | >90% inhibition at 1000 μg/mL (6.6 mM) [1] |
| Comparator Or Baseline | Benzoic acid: ≤50% inhibition at 500 μg/mL [1] |
| Quantified Difference | >40 percentage points higher inhibition, 1.2 mM less molar concentration required |
| Conditions | In vitro broth dilution assay; pathogenic E. coli O157:H7 CECT 5947; 24h incubation |
Why This Matters
Procurement decisions for preservatives targeting enteric pathogen control can achieve superior efficacy at lower molar concentrations with sodium phenylpropanoate versus sodium benzoate.
- [1] Cueva C, Moreno-Arribas MV, Martín-Álvarez PJ, et al. Antimicrobial activity of phenolic acids against commensal, probiotic and pathogenic bacteria. Res Microbiol. 2010;161(5):372-382. doi:10.1016/j.resmic.2010.04.006. View Source
